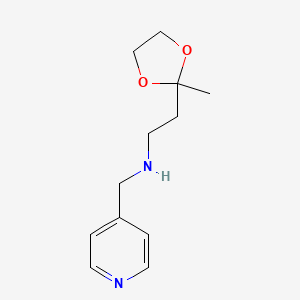
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-4-ylmethyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-4-ylmethyl)ethanamine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is commonly referred to as MDPV and is classified as a synthetic cathinone, which is a type of psychoactive substance that affects the central nervous system.
作用机制
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that regulate mood, behavior, and cognition. By blocking the reuptake of these neurotransmitters, MDPV increases their availability in the brain, leading to an increase in their effects. This can result in feelings of euphoria, increased energy, and increased alertness.
Biochemical and Physiological Effects:
MDPV has been shown to have various biochemical and physiological effects on the body. These include an increase in heart rate, blood pressure, body temperature, and respiratory rate. It also causes vasoconstriction, which can lead to reduced blood flow to certain organs. Additionally, MDPV has been shown to cause changes in brain activity, leading to alterations in mood, behavior, and cognition.
实验室实验的优点和局限性
One advantage of using MDPV in lab experiments is its ability to produce consistent effects on the central nervous system, making it useful in studying the mechanisms of drug addiction and abuse. However, due to its potential for abuse and the associated risks, it is important to handle MDPV with caution in the lab. Additionally, the use of MDPV in lab experiments is limited by ethical concerns and the potential for harm to human subjects.
未来方向
There are several future directions for research on MDPV. One area of interest is its potential use in treating medical conditions such as depression and ADHD. Additionally, further research is needed to fully understand the biochemical and physiological effects of MDPV on the body. This includes studying the long-term effects of MDPV use and its potential for addiction. Finally, research is needed to develop safer and more effective methods for synthesizing MDPV in the lab.
Conclusion:
In conclusion, MDPV is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is commonly synthesized through various methods and has been studied for its potential use in forensic toxicology and medical treatments. MDPV acts as a reuptake inhibitor of neurotransmitters, leading to various biochemical and physiological effects on the body. While MDPV has advantages for lab experiments, it is important to handle it with caution due to its potential for abuse and associated risks. There are several future directions for research on MDPV, including its potential use in medical treatments and the development of safer synthesis methods.
合成方法
MDPV can be synthesized through various methods, including the oxidation of ephedrine or pseudoephedrine using potassium permanganate or chromic acid. Another method involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydroiodic acid and red phosphorus. However, due to the potential dangers associated with the synthesis of MDPV, it is recommended that only trained professionals handle the process.
科学研究应用
MDPV has been studied for its potential use in forensic toxicology, as it is commonly found in illicit drugs such as bath salts. It has also been investigated for its potential use in treating certain medical conditions, such as depression and attention deficit hyperactivity disorder (ADHD). Additionally, MDPV has been studied for its effects on the central nervous system and its potential for abuse.
属性
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(15-8-9-16-12)4-7-14-10-11-2-5-13-6-3-11/h2-3,5-6,14H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLGUHCTUFIRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCNCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-4-ylmethyl)ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine](/img/structure/B6631710.png)



![N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide](/img/structure/B6631736.png)


![5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid](/img/structure/B6631750.png)
![5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid](/img/structure/B6631751.png)
![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)

![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)
